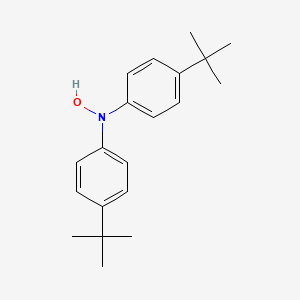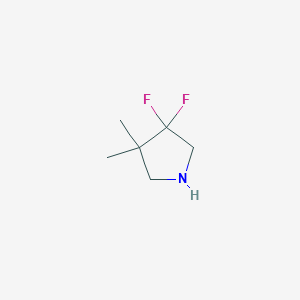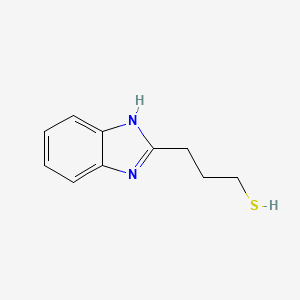![molecular formula C24H12F42NO4P B12834870 Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
Ammonium Bis[PerfluoroDecylEthyl]Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium Bis[PerfluoroDecylEthyl]Phosphate is a unique compound characterized by its perfluorinated alkyl chains and phosphate group. This compound is known for its exceptional chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluoroDecylEthyl]Phosphate typically involves the reaction of perfluorodecylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ammonium Bis[PerfluoroDecylEthyl]Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the perfluorinated chains.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions include perfluorinated carboxylic acids, substituted phosphates, and various derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium Bis[PerfluoroDecylEthyl]Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance lubricants, coatings, and fire retardants.
Mechanism of Action
The mechanism of action of Ammonium Bis[PerfluoroDecylEthyl]Phosphate involves its interaction with molecular targets through its phosphate group and perfluorinated chains. The phosphate group can form hydrogen bonds and electrostatic interactions, while the perfluorinated chains provide hydrophobic interactions. These interactions can influence the behavior of proteins, lipids, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ammonium Bis[PerfluoroOctylEthyl]Phosphate
- Ammonium Bis[PerfluoroHexylEthyl]Phosphate
- Ammonium Bis[PerfluoroButylEthyl]Phosphate
Uniqueness
Ammonium Bis[PerfluoroDecylEthyl]Phosphate is unique due to its longer perfluorinated alkyl chains, which provide enhanced hydrophobicity and chemical stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring extreme chemical resistance and stability.
Properties
Molecular Formula |
C24H12F42NO4P |
|---|---|
Molecular Weight |
1207.3 g/mol |
IUPAC Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-2-yl) phosphate |
InChI |
InChI=1S/C24H9F42O4P.H3N/c1-3(5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)69-71(67,68)70-4(2)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66;/h3-4H,1-2H3,(H,67,68);1H3 |
InChI Key |
VUHXJBDHIBTNFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
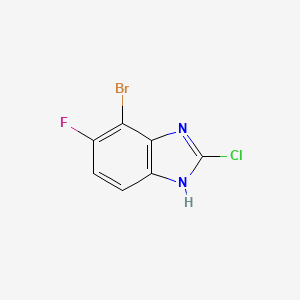

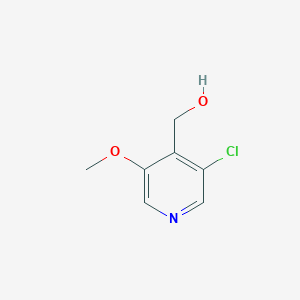
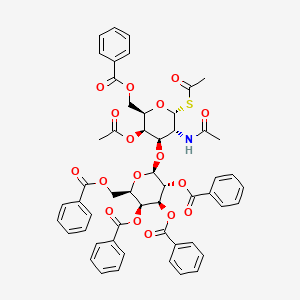
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
